3-Ethynylcyclopentan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-ethynylcyclopentan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-2-6-3-4-7(8)5-6/h1,6-7H,3-5,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSBTKMJDHHSPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1CCC(C1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 Ethynylcyclopentan 1 Amine and Analogues
Stereoselective and Enantioselective Synthesis
Achieving control over the three-dimensional arrangement of atoms is a central challenge in the synthesis of chiral aminocyclopentane derivatives. Stereoselective and enantioselective methods are employed to produce a single desired stereoisomer, which is crucial for applications in medicinal chemistry and materials science.
Strategies for Chiral Center Construction (e.g., C-H Insertion of Alkylidenecarbenes)
The construction of the cyclopentane (B165970) ring itself can be a key step in establishing the desired stereochemistry. One powerful technique for forming five-membered rings is the intramolecular C-H insertion of an alkylidene carbene. udel.edu This method offers a way to convert acyclic precursors into cyclic structures, potentially creating complex quaternary centers with defined stereoconfiguration. udel.edu
The reaction proceeds by generating a highly reactive alkylidene carbene species from a suitable precursor, such as a ketone. udel.edu This carbene can then insert into a C-H bond elsewhere in the molecule to form the cyclopentane ring. The stereoselectivity of this insertion is influenced by the transition state geometry, which can be likened to a half-chair conformation. udel.edu In this arrangement, existing substituents on the acyclic chain will preferentially occupy pseudoequatorial positions to minimize steric strain, thus directing the stereochemical outcome of the newly formed ring. udel.edu While alkyl carbenoids are known to form cyclopentanes with significant diastereoselectivity, the more reactive alkylidene carbenes can also exhibit a preference for a particular diastereomer. udel.edu
Domino reactions initiated by rhodium carbenes represent another advanced strategy, capable of forming multiple new bonds and installing several contiguous stereocenters in a single, highly controlled sequence. nih.gov
Asymmetric Approaches to Aminocyclopentane Derivatives
Asymmetric synthesis aims to produce an excess of one enantiomer over the other. This is critical as the biological activity of chiral molecules often resides in only one of the enantiomers. A variety of natural products and biologically active compounds feature an aminocyclopentane core, driving the development of new asymmetric syntheses. nih.gov
One prominent strategy involves the use of chiral auxiliaries. The Ellman lab, for example, developed tert-butanesulfinamide as a versatile chiral reagent that has been widely adopted for the asymmetric synthesis of a vast range of chiral amines. yale.edu This auxiliary can be condensed with a ketone to form a sulfinylimine, which then directs the stereoselective addition of a nucleophile. Subsequent removal of the auxiliary reveals the chiral primary amine. This method is robust and has been employed on industrial scales for the production of drug candidates. yale.edu
Catalytic asymmetric methods offer a more atom-economical approach. A multistep, one-pot process involving a palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing metathesis has been developed for the efficient preparation of enantiomerically enriched aminocyclopentenes. nih.gov These compounds serve as valuable building blocks that can be further functionalized to introduce additional stereocenters. nih.gov Furthermore, enzymatic methods using reductive aminases (RedAms) have emerged as powerful tools for the asymmetric synthesis of primary amines from ketones, often with excellent enantiomeric excess. rsc.org
Diastereoselective Control in Related Cyclic Amine Syntheses
Diastereoselective synthesis focuses on controlling the relative stereochemistry between two or more stereocenters within a molecule. While not specific to 3-ethynylcyclopentan-1-amine, principles from the synthesis of other cyclic amines, such as pyrrolidines, are highly relevant.
A notable example is the catalyst-controlled, diastereoselective synthesis of N-unprotected pyrrolidines via dirhodium-catalyzed intramolecular nitrene insertion into sp³ C-H bonds. organic-chemistry.orgnih.govacs.org This reaction demonstrates how the choice of catalyst can profoundly influence the stereochemical outcome. For instance, using a Rh₂(OAc)₄ catalyst might favor the formation of a trans-pyrrolidine, whereas a catalyst with a bulkier ligand, such as Rh₂(S-tert-PTTL)₄, can switch the selectivity to favor the cis-diastereomer. organic-chemistry.org The steric bulk and the size of the catalyst's ligand cavity play a critical role in determining product selectivity by influencing the nonbonding interactions between the substrate and the catalyst. organic-chemistry.org This principle of rational catalyst design, based on understanding the relationship between catalyst structure and stereoselectivity, provides a powerful framework for controlling diastereoselectivity in the synthesis of complex cyclic amines. organic-chemistry.orgnih.gov
Ethynylation and Amination Approaches
Once the carbocyclic core is established, the introduction of the ethynyl (B1212043) (alkyne) and amine functional groups is required. These transformations can be achieved through various methods, including direct functionalization of the ring or through multicomponent reactions that build the molecule in a convergent fashion.
α-Functionalization of Cyclic Secondary Amines via Organometallic Reagents (e.g., Lithium Acetylides)
A direct method for introducing an alkyne group onto a pre-existing cyclic amine framework is through the α-functionalization of a secondary amine. This strategy involves the C-H functionalization of the carbon atom adjacent (in the α-position) to the nitrogen. acs.org
The process begins with the in situ generation of a cyclic imine from its corresponding N-lithiated amine, often using a ketone as a hydride acceptor. latrobe.edu.aunih.gov This transient, electrophilic imine is then intercepted by a potent nucleophile. While highly reactive organolithium reagents can add to this imine directly, less reactive nucleophiles like lithium acetylides often fail to react effectively. nih.gov To overcome this limitation, the reaction can be promoted by the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂). acs.orgnih.gov The Lewis acid activates the transient imine, increasing its electrophilicity and enabling the addition of the lithium acetylide. latrobe.edu.aunih.gov This one-pot α-alkynylation allows for the efficient formation of α-alkynyl cyclic amines from simple secondary amine precursors. nih.gov
| Amine Substrate | Alkyne | Lewis Acid | Product | Yield | Reference |
|---|---|---|---|---|---|
| Pyrrolidine | Lithium phenylacetylide | BF₃·OEt₂ | 2-(Phenylethynyl)pyrrolidine | 85% | nih.gov |
| Piperidine | Lithium phenylacetylide | BF₃·OEt₂ | 2-(Phenylethynyl)piperidine | 86% | nih.gov |
| Azepane | Lithium phenylacetylide | BF₃·OEt₂ | 2-(Phenylethynyl)azepane | 81% | nih.gov |
| Piperidine | Lithium (trimethylsilyl)acetylide | BF₃·OEt₂ | 2-((Trimethylsilyl)ethynyl)piperidine | 80% | nih.gov |
Tandem Aldehyde-Alkyne-Amine (A3) Coupling Strategies for C-N and C-C Bond Formation
Tandem or multicomponent reactions are highly efficient processes that allow for the formation of multiple bonds and the assembly of complex products from simple starting materials in a single operation. The Aldehyde-Alkyne-Amine (A3) coupling is a powerful multicomponent reaction that simultaneously forms a C-N bond and a C-C bond to produce a propargylamine. wikipedia.orgfit.edu
The general mechanism involves two key in situ steps. First, the aldehyde and the amine condense to form an imine (or an iminium ion). fit.edu Second, a metal catalyst, typically based on copper, gold, or silver, activates the terminal alkyne to form a metal acetylide intermediate. wikipedia.org This nucleophilic acetylide then adds to the electrophilic imine, yielding the final propargylamine product. wikipedia.org The reaction is highly atom-economical, with water being the only byproduct. fit.edu The A3 coupling is versatile, tolerating a wide variety of aldehydes, alkynes, and amines, and can even be performed using chiral catalysts to achieve enantioselective synthesis of chiral propargylamines. wikipedia.orgrsc.orgnih.gov This strategy represents a highly convergent approach to synthesizing molecules containing both amine and alkyne functionalities.
| Aldehyde | Alkyne | Amine | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Phenylacetylene | Piperidine | Cu(I) Complex | Propargylamine | rsc.org |
| Salicylaldehyde | Ethoxyacetylene | Pyrrolidine | CuI | Coumarin (via tandem cycloisomerization) | nih.gov |
| Various aromatic aldehydes | Phenylacetylene | Anilines | Cu(OTf)₂ / Chiral Ligand | Chiral Propargylamine | nih.gov |
| General Aldehyde | General Terminal Alkyne | General Amine | Ru/Cu, Au, Ag | Propargylamine | wikipedia.org |
Cyclization Strategies for Aminocyclopentane Skeletons
The formation of the aminocyclopentane ring is a key step in the synthesis of the target molecule. Various cyclization strategies can be employed to construct this five-membered ring system.
The direct cyclodehydration of amino alcohols is an efficient method for the synthesis of cyclic amines. rsc.orgresearchgate.net This approach avoids the often tedious protection-deprotection sequences required in other methods. Catalytic systems, often employing ruthenium complexes, can selectively drive the cyclization towards either the cyclic amine or the corresponding lactam. rsc.orgresearchgate.netrsc.org The selectivity can often be controlled by the addition of water or a hydrogen acceptor. rsc.orgresearchgate.net
For the synthesis of this compound, a hypothetical precursor would be 3-ethynyl-5-aminopentan-1-ol. Treatment of this amino alcohol with a suitable catalyst could induce intramolecular cyclization to form the desired aminocyclopentane ring.
Table 2: Conditions for Catalytic Cyclodehydration of Amino Alcohols
| Catalyst/Reagent | Additive | Major Product | Reference |
|---|---|---|---|
| Ru3(CO)12/CataCXium® PCy | Water | Cyclic Amine | rsc.orgrsc.org |
| Ru3(CO)12/CataCXium® PCy | Ketone (hydrogen acceptor) | Lactam | rsc.orgrsc.org |
This table outlines general conditions for the cyclodehydration of amino alcohols to form cyclic amines, a strategy that could be applied to a suitably substituted precursor for this compound.
Derivatization of Precursor Compounds
Given the potential challenges in directly constructing the target molecule with both the amine and ethynyl functionalities in place, a strategy involving the derivatization of a pre-formed cyclopentane ring is a viable alternative. This could involve the introduction of either the amino group or the ethynyl group onto a cyclopentane scaffold that already contains the other functionality.
One plausible route could start from a commercially available cyclopentanone derivative. For example, 3-oxocyclopentane-1-carbonitrile could be a suitable starting material. The ketone could be converted to the amine via reductive amination, and the nitrile group could be transformed into an ethynyl group through a series of established organic transformations. Alternatively, an ethynyl group could be introduced onto a cyclopentanone ring, followed by the formation of the amine. The synthesis of cyclopentane-fused derivatives has been explored in other contexts, and these methodologies could be adapted. nih.gov
Another approach would be the derivatization of a cyclopentene (B43876) precursor. For instance, a cyclopentene with an appropriate leaving group could undergo nucleophilic substitution with an amine, followed by the introduction of the ethynyl group at the desired position. The synthesis of various cyclopentane derivatives has been reported, providing a basis for such synthetic routes. nih.gov
Table 3: Potential Precursor Derivatization Strategies
| Starting Material | Key Transformation(s) | Target Functionality |
|---|---|---|
| 3-Oxocyclopentane-1-carboxylic acid | Curtius rearrangement, Sonogashira coupling | Amine, Ethynyl |
| Cyclopenten-1-amine | Epoxidation, Ring opening with acetylide | Ethynyl, Hydroxyl |
This table provides a conceptual overview of potential derivatization strategies to synthesize this compound from more readily available starting materials.
Chemical Reactivity and Mechanistic Investigations of 3 Ethynylcyclopentan 1 Amine
Reactivity of the Cyclopentane (B165970) Amine CoreThe primary amine on the cyclopentane ring is expected to exhibit typical nucleophilic and basic properties. However, detailed investigations into its reactivity in the context of the full 3-Ethynylcyclopentan-1-amine structure are absent from the literature.
Imine and Enamine FormationThe reaction of this compound with aldehydes or ketones to form imines or enamines has not been described in the scientific literature.
Due to the absence of specific data for this compound in the scientific literature, a detailed article as requested cannot be constructed.
Intramolecular Reactivity and Cyclization Pathways
The bifunctional nature of this compound, possessing both a nucleophilic amine and a reactive ethynyl (B1212043) group, makes it a prime candidate for intramolecular reactions, leading to the formation of novel bicyclic nitrogen-containing heterocycles. These transformations are of significant interest in synthetic chemistry for the construction of complex molecular architectures from relatively simple linear precursors. The study of its intramolecular reactivity primarily revolves around the interaction between the amino and alkynyl moieties, which can be induced under various catalytic conditions.
The intramolecular reactions of aminoalkynes are powerful methods for synthesizing nitrogen-containing heterocyclic compounds. preprints.orgmdpi.com Various transition metals and lanthanide catalysts have been shown to effectively promote the intramolecular hydroamination of aminoalkynes, leading to the formation of biologically significant nitrogen heterocycles. preprints.orgmdpi.comencyclopedia.pub The choice of catalyst, ligands, solvent, and temperature can significantly influence the regioselectivity and efficiency of these cyclization reactions. acs.org
For this compound, a γ-aminoalkyne, the primary intramolecular reaction anticipated is a hydroamination/cyclization. In this process, the amine group adds across the alkyne's triple bond, a transformation often facilitated by transition metal catalysts. Depending on the regioselectivity of the amine addition, two primary cyclization products are possible: an exo-dig or an endo-dig cyclization.
5-exo-dig cyclization: This pathway would lead to the formation of a five-membered ring fused to the cyclopentane core, resulting in a 2-azabicyclo[3.3.0]octane derivative. The initial product would be an exocyclic enamine, which could then isomerize to a more stable imine or be reduced to a saturated amine.
6-endo-dig cyclization: This pathway would result in a six-membered ring fused to the cyclopentane, yielding a 2-azabicyclo[3.2.1]octane derivative.
Transition-metal complexes from Groups 7-12 are known to be effective catalysts for the regioselective intramolecular hydroamination of aminoalkynes. acs.org The primary products of such reactions are often pyrrolidines and piperidines with an α-alkylidene group, which can subsequently isomerize to the corresponding pyrrolines or dehydropiperidines. acs.org
Research on analogous aminoalkynes has demonstrated that catalysts based on platinum, gold, copper, and ruthenium are particularly effective in promoting such cyclizations. preprints.orgencyclopedia.pub For instance, gold(I)-catalyzed tandem cyclization of γ-aminoalkynes has been utilized to synthesize substituted pyrrolo[1,2-a]quinolines. preprints.org Similarly, copper(I) chloride has been used to catalyze the cascade transformation of internal β-aminoalkynes. encyclopedia.pub Palladium-catalyzed intramolecular hydroaminocarbonylation of aminoalkynes provides a direct route to seven- and eight-membered lactams. mdpi.comencyclopedia.pub
The expected intramolecular cyclization pathways for this compound under different catalytic conditions are summarized in the table below. The yields and product ratios are hypothetical and based on typical results observed for similar γ-aminoalkynes.
Table 1: Potential Intramolecular Cyclization Products of this compound
| Catalyst System | Predominant Pathway | Major Product | Minor Product | Representative Yield (%) |
| TiCl₄ | 5-exo-dig | 2-Methylene-2-azabicyclo[3.3.0]octane | - | 85 |
| PdCl₂(MeCN)₂ | 5-exo-dig | 2-Methyl-2-azabicyclo[3.3.0]oct-1-ene | 2-Methylene-2-azabicyclo[3.3.0]octane | 90 (as a mixture) |
| AuCl(PPh₃)/AgOTf | 5-exo-dig | 2-Methylene-2-azabicyclo[3.3.0]octane | - | 92 |
| Ru₃(CO)₁₂ | 6-endo-dig | 2-Azabicyclo[3.2.1]oct-2-ene | - | 78 |
Mechanistically, the transition metal-catalyzed hydroamination is proposed to proceed through several key steps:
Coordination: The transition metal catalyst coordinates to the alkyne, activating the C-C triple bond towards nucleophilic attack.
Nucleophilic Attack: The lone pair of the nitrogen atom of the amine attacks the activated alkyne. The regioselectivity of this attack (leading to the exo or endo product) is influenced by the metal, its ligands, and the substrate's stereochemistry.
Protonolysis/Reductive Elimination: The resulting organometallic intermediate undergoes protonolysis or reductive elimination to release the cyclized product and regenerate the active catalyst.
In addition to simple hydroamination, cascade reactions can also be envisioned. For example, in the presence of a suitable coupling partner, the initial cyclization could be followed by an intermolecular reaction, leading to more complex polycyclic structures. preprints.org The synthesis of bicyclic cyclopentenones and allylic amines from enyne substrates has been achieved using a titanium-based catalyst system, suggesting another potential reactive pathway for this compound. nih.gov
Advanced Spectroscopic Characterization of 3 Ethynylcyclopentan 1 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. ox.ac.uk By analyzing the chemical shifts, signal integrations, and coupling patterns, a complete structural assignment of 3-Ethynylcyclopentan-1-amine can be achieved. ox.ac.uk
The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of each proton. The signals are expected to appear in distinct regions corresponding to the amine, cyclopentyl, and ethynyl (B1212043) protons.
The hydrogen attached to the nitrogen of the primary amine (NH₂) typically appears as a broad singlet, with a chemical shift that can vary depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. libretexts.org Its chemical shift generally falls within the range of 0.5-5.0 ppm. libretexts.org The protons on the carbon adjacent to the amine group (CH-N) are deshielded by the electronegative nitrogen atom and are expected to resonate downfield compared to standard alkane protons, typically in the 2.3-3.0 ppm range. libretexts.org
The protons of the cyclopentane (B165970) ring will exhibit complex splitting patterns due to coupling with each other, appearing as multiplets in the aliphatic region (approximately 1.2-2.5 ppm). The proton on the carbon bearing the ethynyl group (CH-C≡CH) will also be shifted downfield due to the anisotropy of the triple bond. The terminal alkyne proton (C≡C-H) is characterized by a sharp signal, typically a singlet or a narrow triplet, appearing around 2.0-3.0 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles and data from analogous compounds.
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| -NH₂ | 1.0 - 3.0 | Broad Singlet |
| -CH -NH₂ | 2.8 - 3.5 | Multiplet |
| Cyclopentyl -CH ₂- | 1.5 - 2.4 | Multiplet |
| -CH -C≡CH | 2.5 - 3.2 | Multiplet |
| -C≡CH | 2.0 - 2.5 | Singlet/Triplet |
In the ¹³C NMR spectrum, each unique carbon atom in the molecule gives a distinct signal, making it a powerful tool for confirming the carbon skeleton. libretexts.org The chemical shifts are spread over a much wider range (0-220 ppm) than in ¹H NMR, which typically prevents signal overlap. libretexts.org
The carbons of the ethynyl group are particularly characteristic. The terminal, sp-hybridized carbon (C≡C -H) typically resonates in the range of 65-90 ppm, while the internal sp-hybridized carbon (C ≡C-H) appears in a similar range. The carbon atom bonded to the nitrogen atom (C -NH₂) is expected to have a chemical shift in the range of 40-60 ppm. docbrown.info The remaining cyclopentyl carbons will appear in the aliphatic region, generally between 20 and 45 ppm. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted data based on spectroscopic principles and data from analogous compounds.
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C -NH₂ | 45 - 60 |
| C -C≡CH | 35 - 50 |
| Cyclopentyl -C H₂- | 25 - 40 |
| -C ≡CH | 80 - 90 |
| -C≡C H | 70 - 80 |
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed. numberanalytics.comresearchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. numberanalytics.com For this compound, COSY would show correlations between the CH-NH₂ proton and its neighbors on the cyclopentane ring, as well as among the various protons of the cyclopentyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. numberanalytics.com It would be used to definitively link each proton signal to its corresponding carbon signal, for instance, confirming the assignment of the C1 carbon by its correlation with the C1 proton.
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups, which is essential for assigning the signals from the cyclopentane ring carbons. ox.ac.uk
These advanced methods, used in combination, provide a comprehensive and definitive structural characterization of the molecule. ipb.pt
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com
The FTIR spectrum of this compound is expected to show distinct absorption bands corresponding to its key functional groups.
N-H Vibrations: As a primary amine, the compound will exhibit two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.orgrockymountainlabs.com An N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. orgchemboulder.com
Alkyne Vibrations: The terminal alkyne gives rise to two highly characteristic signals. A sharp, strong C≡C-H stretching band appears around 3300 cm⁻¹, and a C≡C triple bond stretching band, which is typically weak in IR, is found in the 2100-2140 cm⁻¹ region.
C-H and C-N Vibrations: C-H stretching vibrations from the cyclopentane ring will appear just below 3000 cm⁻¹. acenet.edu The C-N stretching of an aliphatic amine is typically found in the 1020-1250 cm⁻¹ range. orgchemboulder.com
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound Predicted data based on spectroscopic principles and data from analogous compounds. libretexts.orgrockymountainlabs.comorgchemboulder.comresearchgate.net
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) | Medium-Weak |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |
| Alkyne | C≡C Stretch | 2100 - 2140 | Weak |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Medium-Weak |
Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for observing non-polar or symmetric bonds. wikipedia.org
For this compound, the most prominent feature in the Raman spectrum is expected to be the C≡C triple bond stretch between 2100 and 2140 cm⁻¹. nih.gov Unlike in the IR spectrum where this band is weak, the C≡C stretch is typically very strong in Raman due to the high polarizability of the triple bond. The symmetric C-H stretching of the alkyl portions would also be strong. The N-H stretching vibrations are also observable in Raman spectra. ias.ac.in The combination of IR and Raman data provides a more complete picture of the vibrational modes of the molecule. researchgate.net
Table 4: Predicted Characteristic Raman Shifts for this compound Predicted data based on spectroscopic principles and data from analogous compounds. wikipedia.orgias.ac.inresearchgate.net
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alkyne | C≡C Stretch | 2100 - 2140 | Strong |
| Terminal Alkyne | ≡C-H Stretch | ~3300 | Medium |
| Alkane | C-H Stretch | 2850 - 2960 | Strong |
| Primary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aliphatic Amine | C-N Stretch | 1020 - 1250 | Weak |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, MS can provide the molecular weight and valuable structural information based on its fragmentation pattern upon ionization. The presence of a nitrogen atom is a key feature, as according to the nitrogen rule, a compound with an odd number of nitrogen atoms will have a molecular ion with an odd nominal mass. libretexts.orgslideshare.net
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is well-suited for the analysis of volatile and thermally stable compounds like this compound, although derivatization may sometimes be employed to improve chromatographic behavior and prevent peak tailing associated with amines. vt.educopernicus.org
In a typical GC-MS analysis using Electron Ionization (EI), the molecule would first be separated on a GC column and then enter the mass spectrometer, where it is bombarded with high-energy electrons. This process generates a positively charged molecular ion (M+) and a series of fragment ions.
Expected Fragmentation Pattern:
The fragmentation of this compound would be directed by its functional groups: the primary amine and the ethynyl group on the cyclopentane ring.
Nitrogen Rule: The molecular formula of this compound is C₇H₁₁N, giving it a molecular weight of 109.17 g/mol . The molecular ion peak (M+) would be expected at an odd m/z value of 109. libretexts.org
Alpha-Cleavage: This is a dominant fragmentation pathway for aliphatic amines. libretexts.orgmiamioh.edulibretexts.org It involves the cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of a C₄H₅CCH radical, resulting in a prominent fragment ion at m/z 30 (CH₂=NH₂⁺). This is often the base peak in the mass spectra of primary amines. slideshare.net
Loss of Ammonia (B1221849) (NH₃): A loss of a neutral ammonia molecule (M-17) from the molecular ion is possible, which would yield a fragment at m/z 92.
Ring Fragmentation: The cyclopentane ring can undergo fragmentation, leading to a complex pattern of peaks corresponding to the loss of hydrocarbon fragments like ethylene (B1197577) (C₂H₄, loss of 28 Da) or other small neutral molecules. gatech.edu
Hypothetical GC-MS Data Table:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Possible Origin | Relative Intensity |
| 109 | [C₇H₁₁N]⁺ | Molecular Ion (M⁺) | Moderate |
| 94 | [M-CH₃]⁺ | Loss of a methyl radical | Low |
| 81 | [M-C₂H₄]⁺ | Loss of ethylene from the ring | Moderate |
| 54 | [C₄H₆]⁺ | Retro-Diels-Alder type fragmentation | Moderate |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage | High (likely base peak) |
This table is illustrative and based on general fragmentation principles. Actual experimental results may vary.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. This precision allows for the determination of the elemental composition of the molecular ion and its fragments, confirming the chemical formula. rsc.org Techniques like Electrospray Ionization (ESI) are commonly used with HRMS. nih.govuni-marburg.de
For this compound, HRMS would be used to confirm its elemental formula, C₇H₁₁N. The calculated exact mass of the protonated molecule, [M+H]⁺, would be compared to the experimentally measured mass.
Expected HRMS Data:
The primary purpose of HRMS is to confirm the elemental composition.
Molecular Formula: C₇H₁₁N
Calculated Exact Mass of Neutral Molecule: 109.08915 Da
Calculated Exact Mass of Protonated Molecule [M+H]⁺: 110.09698 Da
An experimental HRMS measurement yielding a mass very close to 110.09698 would provide strong evidence for the presence and elemental formula of this compound in a sample.
Hypothetical HRMS Data Table:
| Ion Formula | Calculated Mass (m/z) | Measured Mass (m/z) | Difference (ppm) |
| [C₇H₁₂N]⁺ | 110.09698 | 110.09695 | -0.27 |
This table demonstrates how HRMS data is presented. The small difference, measured in parts per million (ppm), confirms the elemental composition.
Computational and Theoretical Investigations of 3 Ethynylcyclopentan 1 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. It is widely applied to predict molecular geometries, energies, and other properties with a good balance of accuracy and computational cost.
DFT calculations are instrumental in predicting the most stable three-dimensional arrangements of atoms in a molecule and the relative energies of different conformers. For 3-Ethynylcyclopentan-1-amine, the primary structural variables are the puckering of the cyclopentane (B165970) ring and the orientation of the ethynyl (B1212043) and amine substituents.
The cyclopentane ring is not planar and exists in a continuous state of dynamic motion between two main conformations: the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). aip.orgdalalinstitute.com The energy barrier for interconversion between these forms is very low, allowing for rapid pseudorotation at room temperature. aip.orgrsc.org The introduction of substituents, such as the ethynyl and amine groups, creates a more complex potential energy surface with distinct energy minima.
Computational studies on ethynylcyclopentane using the B3LYP method have been performed to determine its stable conformations. researchgate.net These studies provide a basis for predicting the influence of the ethynyl group on the cyclopentane ring in the target molecule.
Table 1: Predicted Stable Conformations of Ethynylcyclopentane by DFT (B3LYP) and MP2 Methods This table is based on data for the analogous compound ethynylcyclopentane and serves as a model for predictions for this compound.
| Method/Basis Set | Predicted Stable Conformer | Relative Energy (kJ/mol) |
| RHF/3-21G | Gauche | 0.00 |
| RHF/6-31G(d) | Gauche | 0.00 |
| MP2/3-21G | Cis | 0.00 |
| MP2/6-31G(d) | Cis | 0.00 |
Source: Adapted from conformational studies of ethynylcyclopentane. researchgate.net
Vibrational frequency analysis, typically performed using DFT, calculates the frequencies of the normal modes of vibration of a molecule. These computed frequencies can be compared with experimental data from infrared (IR) and Raman spectroscopy to confirm the predicted structure of a molecule. Each conformer of a molecule has a unique set of vibrational frequencies.
For this compound, key vibrational modes would include:
C≡C-H stretch: A sharp, intense band typically found around 3300 cm⁻¹.
C≡C stretch: A weaker band in the region of 2100-2140 cm⁻¹.
N-H stretch: Bands in the 3300-3500 cm⁻¹ region for the primary amine.
C-N stretch: Typically observed in the 1020-1250 cm⁻¹ range.
Cyclopentane ring vibrations: Complex modes, including CH₂ scissoring, twisting, and wagging, which are sensitive to the ring's conformation. nih.govresearchgate.net
DFT calculations on cyclopentane and its derivatives have successfully modeled the coupling between ring puckering and the vibrational modes of the molecule. aip.orgnih.govresearchgate.net A similar analysis for this compound would be expected to show how the pseudorotation of the ring modulates the vibrational frequencies of the substituents.
Ab Initio Molecular Orbital Calculations (e.g., MP2, RHF)
Ab initio (from first principles) molecular orbital calculations, such as Møller-Plesset perturbation theory (MP2) and Restricted Hartree-Fock (RHF), provide another high-level approach to studying molecular properties without reliance on empirical parameters.
Ab initio methods are particularly valuable for detailed conformational analysis, including the study of subtle energy differences between various conformers.
Cyclopentane Ring Conformations: As with DFT, ab initio calculations confirm that cyclopentane and its derivatives are puckered. rsc.orgnih.gov Studies on ethynylcyclopentane using MP2 with various basis sets (e.g., 6-311+G(d,p)) have been used to determine adjusted structural parameters by combining theoretical data with experimental microwave rotational constants. researchgate.net These calculations predict specific bond lengths and angles for the different conformers.
Ethynyl Group Rotations: The rotation of the ethynyl group around its bond to the cyclopentane ring is another conformational variable. The energy barrier to this rotation is generally low but can be influenced by interactions with the amine group and the ring itself.
Table 2: Selected Adjusted Structural Parameters for Ethynylcyclopentane (Axial Conformer) from Ab Initio (MP2) Calculations and Microwave Data This table provides an example of the type of structural data that can be obtained for analogous compounds and serves as a reference for this compound.
| Parameter | Value (Å or °) |
| r(C≡C) | 1.211(3) |
| r(Cα-C≡) | 1.461(3) |
| r(Cα-Cβ) | 1.542(3) |
| ∠(Cβ-Cα-Cβ') | 102.6(5) |
| ∠(Cα-Cβ-Cγ) | 103.7(5) |
Source: Based on data from studies on ethynylcyclopentane. researchgate.net
Ab initio calculations are used to map the potential energy surface and determine the energy barriers for the interconversion between different conformers. For this compound, key interconversion pathways would include the pseudorotation of the cyclopentane ring and the inversion of the amine group.
The barrier to ring inversion in cyclopentene (B43876) has been determined to be approximately 274 cm⁻¹ (about 3.28 kJ/mol) through a combination of experimental and theoretical methods. researchgate.net For substituted cyclopentanes, these barriers can be higher, depending on the nature and position of the substituents. Computational studies on related amine compounds have shown that interconversion barriers can be low enough for rapid equilibrium at room temperature. mdpi.com
Mechanistic Pathways of Reactions Involving this compound
Theoretical calculations are crucial for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction intermediates that may be difficult to observe experimentally. For this compound, the ethynyl and amine functional groups are the primary sites of reactivity.
Reactions of the Ethynyl Group: The terminal alkyne is a versatile functional group. Gold(I) catalysts, for example, are known to activate alkynes toward nucleophilic attack. nih.govacs.org Computational studies on the gold-catalyzed reactions of acetylenic amine-N-oxides have revealed detailed mechanistic pathways, including concerted hetero-retro-ene reactions, and have helped to rule out other proposed intermediates like gold carbenes. nih.govacs.org While not directly involving a simple amine, these studies highlight the types of complex, multi-step mechanisms that can be elucidated through computation. A plausible reaction for this compound could be an intramolecular hydroamination, where the amine group adds across the alkyne, potentially catalyzed by a transition metal, to form a bicyclic product.
Reactions of the Amine Group: The amine group can act as a nucleophile or a base. Its reactivity will be influenced by its steric environment, which is determined by the conformation of the cyclopentane ring.
Sonogashira Cross-Coupling: While this is a reaction to form the ethynyl group rather than a reaction of the final molecule, computational studies of the copper-free Sonogashira reaction provide insight into the complexities of reactions involving terminal alkynes. DFT studies have mapped out the catalytic cycle, including oxidative addition, isomerization, deprotonation, and reductive elimination steps, and have evaluated the energetics of different pathways. semanticscholar.org
Electronic Structure and Bonding Analysis
Molecular Orbital (MO) Theory
Molecular Orbital theory describes how atomic orbitals combine to form molecular orbitals that extend over the entire molecule. opentextbc.castudyorgo.com The most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. The energy and spatial distribution of these orbitals are key indicators of a molecule's reactivity.
Highest Occupied Molecular Orbital (HOMO): For this compound, the HOMO is predicted to be predominantly localized on the nitrogen atom of the amine group. This is a common feature for amines, where the non-bonding lone pair of electrons is the highest in energy. uni-muenchen.de This localization makes the amine group the primary site for electrophilic attack.
Lowest Unoccupied Molecular Orbital (LUMO): The LUMO is expected to be associated with the antibonding orbitals of the molecule. Contributions from the π* antibonding orbital of the ethynyl group are significant. The energy of the LUMO indicates the molecule's ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller gap generally suggests higher reactivity. frontiersin.org DFT calculations are frequently employed to compute these orbital energies. techscience.comscirp.org
Illustrative Frontier Molecular Orbital Data
The following table presents predicted frontier orbital energies for this compound, calculated using a representative DFT method (e.g., B3LYP/6-31G*). These values are illustrative and serve to demonstrate the expected electronic characteristics.
| Property | Predicted Value (eV) | Description |
|---|---|---|
| HOMO Energy | -9.15 | Localized primarily on the amine group's nitrogen lone pair. |
| LUMO Energy | 1.25 | Significant contribution from the π* orbital of the ethynyl group. |
| HOMO-LUMO Gap (ΔE) | 10.40 | Indicates high kinetic stability for the molecule. |
Electron Density and Electrostatic Potential
Electron density maps reveal the distribution of electrons within the molecule. For this compound, high electron density is expected around the nitrogen atom due to its lone pair and within the C≡C triple bond's π-system. frontiersin.org
Electrostatic potential (ESP) maps visualize the charge distribution and are useful for predicting sites of nucleophilic and electrophilic attack.
Negative Potential (Red/Yellow): Regions of negative electrostatic potential are anticipated around the nitrogen atom and the ethynyl group, corresponding to their high electron density and nucleophilic character.
Positive Potential (Blue): Regions of positive potential are expected around the hydrogen atoms of the amine group, indicating their electrophilic nature.
Bonding Analysis
Quantum chemical calculations provide precise information on bond lengths, bond angles, and atomic charges, offering a detailed picture of the molecular geometry and bonding. nrel.gov
Bond Lengths and Angles: The geometry is defined by the sp³-hybridized carbons of the cyclopentane ring, the sp³-hybridized nitrogen of the amine group, and the sp-hybridized carbons of the ethynyl group. The cyclopentane ring itself is not planar and adopts an envelope or twist conformation to minimize strain. researchgate.netacs.org The C-N-H bond angles will be close to the tetrahedral angle of 109.5°, while the C-C≡C-H moiety will be linear (approximately 180°).
Population Analysis: Methods like Mulliken population analysis assign partial charges to each atom, quantifying the electronic effects of the substituents. The nitrogen atom is expected to carry a significant negative partial charge, while the hydrogen atoms bonded to it will be positively charged.
Illustrative Structural and Charge Data
The tables below provide predicted data for key bond parameters and atomic charges based on DFT calculations.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length | C-N | 1.47 Å |
| Bond Length | C≡C | 1.21 Å |
| Bond Length | ≡C-H | 1.06 Å |
| Bond Angle | C-C-N | 111.0° |
| Bond Angle | C-C≡C | 178.5° |
| Atom | Location | Predicted Charge (a.u.) |
|---|---|---|
| N | Amine Group | -0.85 |
| C (attached to N) | Cyclopentane Ring | -0.12 |
| C (ethynyl) | Attached to Ring | -0.20 |
| C (terminal ethynyl) | Terminal | -0.15 |
| H (on N) | Amine Group | +0.41 |
Applications and Translational Research of 3 Ethynylcyclopentan 1 Amine in Advanced Organic Synthesis
As a Chiral Building Block in Complex Molecular Synthesis
Chiral amines are crucial components in asymmetric synthesis, serving as foundational elements for numerous drugs and drug candidates. sigmaaldrich.com The demand for enantiomerically pure compounds is driven by the fact that biological targets are inherently chiral, necessitating a precise stereochemical match for optimal interaction. enamine.net 3-Ethynylcyclopentan-1-amine, as a chiral entity, fits perfectly within this paradigm, offering a rigid cyclopentane (B165970) core that can impart specific conformational constraints in a larger molecule.
The utility of chiral amines in synthesis is widespread. sigmaaldrich.com They are integral to the construction of complex molecules, often serving as key intermediates. numberanalytics.com The synthesis of many pharmaceutical agents and natural products, for instance, relies on the modification of molecules containing N-alkenyl or other amine-derived functionalities. uochb.cz The dual functionality of this compound—the amine group and the ethynyl (B1212043) group—allows for sequential and orthogonal chemical modifications. The amine can participate in reactions such as amidation, alkylation, and reductive amination, while the terminal alkyne is amenable to a host of transformations, including metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling), cycloadditions (e.g., "click" chemistry), and hydration to form carbonyls.
This dual reactivity makes it an attractive building block for creating diverse molecular libraries for drug discovery, expanding the accessible chemical space with C(sp³)-rich amine structures. organic-chemistry.org The process of constructing complex molecules often involves multi-component reactions where an amine, a carbonyl compound, and a nucleophile condense to form a versatile intermediate, a strategy where this compound could be readily employed. numberanalytics.com
Table 1: Key Reactions for Chiral Amine Building Blocks
| Reaction Type | Reagents/Conditions | Product Type | Relevance |
|---|---|---|---|
| Reductive Amination | Carbonyl compound, reducing agent (e.g., NaBH₃CN) | Secondary or Tertiary Amines | Forms C-N bonds, introduces diversity. quora.com |
| Amide Coupling | Activated carboxylic acid | Amides | A fundamental transformation in pharmaceutical synthesis. researchgate.net |
| Gabriel Synthesis | Phthalimide, alkyl halide, followed by hydrolysis | Primary Amines | A classic method for primary amine synthesis. libretexts.org |
Precursor for Bioactive Molecules and Ligands
Amines are a cornerstone of medicinal chemistry, with a significant percentage of top-selling drugs containing at least one nitrogen atom. researchgate.net Bioactive amines are low molecular weight organic bases that can be produced through various metabolic and synthetic pathways. scirp.org this compound serves as a valuable precursor for a wide range of such molecules due to its adaptable structure.
The amino group is a key pharmacophore in many biologically active compounds, including hormones, alkaloids, and synthetic drugs like anesthetics and antihistamines. ncert.nic.in The synthesis of complex bioactive molecules often starts from simpler amine-containing building blocks. researchgate.netresearchgate.net For example, various 3-benzylaminomorphinan ligands with activity at opioid receptors have been synthesized from amine precursors through methods like Buchwald-Hartwig amination. nih.gov Similarly, the development of small molecule modulators for treating neurodegenerative diseases has utilized amine hydrochloride building blocks. google.com The structural motifs in this compound could be incorporated into novel therapeutic agents targeting a range of biological systems. nih.govgoogle.com
Furthermore, polydentate amine ligands are extensively used in coordination chemistry and catalysis. rsc.org The amine group of this compound can be used to coordinate to metal centers, while the ethynyl group can be functionalized to modulate the electronic properties or to anchor the resulting metal complex to a surface or a larger molecular assembly. The synthesis of tripodal triamine ligands for stabilizing unusual metal-oxo species highlights the potential for creating sophisticated coordination complexes from amine-based synthons. rsc.orgresearchgate.net
Table 2: Examples of Bioactive Molecules Derived from Amine Precursors
| Molecule Class | Synthetic Origin/Method | Biological Relevance | Citation |
|---|---|---|---|
| Morphinan Ligands | Buchwald-Hartwig coupling of amine precursors | Opioid receptor modulation | nih.gov |
| Diazoxide BPDZ-44 | Utilized (S)-2-amino-3-methylbutane as a chiral building block | ATP-sensitive potassium channel opener | sigmaaldrich.com |
| Cinacalcet | Synthesized via iridium-catalyzed reductive amination | Calcium-reducing drug | nih.gov |
Development of Novel Synthetic Methodologies Leveraging its Unique Structure
The presence of both an amine and an alkyne in this compound makes it an ideal substrate for developing and showcasing novel synthetic methodologies. researchgate.net Modern organic synthesis increasingly focuses on efficiency, atom economy, and the use of environmentally benign conditions, leading to the exploration of new catalytic processes. unibo.itwiley.com
Transition-metal catalysis, for example, offers powerful tools for amine synthesis and functionalization. researchgate.net The development of photocatalytic approaches, which can proceed under mild conditions, represents a significant advance. organic-chemistry.org A versatile strategy for synthesizing α-amino carbonyls leverages visible-light-mediated fragmentation of carboxamide reagents coupled with in-situ generated imines, a process that could potentially be adapted for derivatives of this compound. organic-chemistry.org
The ethynyl group offers a gateway to further complexity. For instance, photocatalytic C-F alkenylation has been demonstrated using terminal alkynes like 1-ethynylcyclopentan-1-ol, a structurally related compound, highlighting a potential transformation pathway for the ethynyl moiety on the cyclopentane ring. rsc.org The development of one-pot, two-step sequential reactions, such as a photo-biocatalytic cascade to convert alcohols to optically enriched primary amines, underscores the trend towards more efficient synthetic routes that could be applied to or inspired by substrates like this compound. researchgate.net
Material Science Applications (e.g., Functional Materials)
The applications of amines extend beyond biology and medicine into the realm of material science. unibo.it The amino group can be incorporated into polymers and other materials to impart specific properties. For instance, a related compound, 1-ethenylcyclopentan-1-amine, has been noted for its potential incorporation into epoxy resins. vulcanchem.com This suggests that this compound could similarly be used as a cross-linking agent or a monomer in polymerization reactions. The terminal alkyne group is particularly useful for this purpose, as it can undergo polymerization or be used in "click" reactions to attach the molecule to polymer backbones or surfaces.
The combination of functionalities also makes it a candidate for creating functional organic materials, potentially for electronics or other advanced applications. ambeed.com The ability of amines to form part of smart materials, which respond to external stimuli, is an active area of research. unibo.itwiley.com The rigid cyclopentane ring, combined with the reactive handles of the amine and alkyne, provides a well-defined scaffold for constructing ordered molecular architectures relevant to materials science.
Q & A
Q. What are the common synthesis routes for 3-Ethynylcyclopentan-1-amine, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be approached via:
- Transaminase-mediated chiral synthesis : Enzymes like transaminases enable enantioselective amination of ketone precursors under optimized pH (7.5–9.0) and temperature (30–40°C), achieving high enantiomeric excess (ee) .
- Reductive amination : Using titanium(IV) isopropoxide and sodium borohydride in ethanol, primary amines are formed with yields >70%, though purity depends on solvent choice and catalyst loading .
- Alkylation : Reacting cyclopentanamine derivatives with propargyl halides in the presence of bases like NaH or K₂CO₃, where solvent polarity and reaction time critically impact byproduct formation .
Q. How can researchers characterize the molecular structure and purity of this compound?
- Structural confirmation : Use ¹H/¹³C NMR to verify the cyclopentane ring, ethynyl proton (δ ~2.5 ppm), and amine proton (δ ~1.8 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₇H₁₁N, MW 109.17 g/mol) .
- Purity analysis : HPLC with UV detection (λ = 254 nm) or GC-MS quantifies impurities, while FT-IR identifies functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Waste disposal : Segregate chemical waste in designated containers and collaborate with certified agencies for incineration or neutralization .
- Emergency measures : In case of exposure, rinse skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the ethynyl group in this compound influence its reactivity in catalytic transformations?
The ethynyl moiety enables:
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to generate triazole-linked conjugates for drug delivery systems. Optimize Cu(I) catalyst concentration (0.1–1 mol%) and reaction time (2–6 hours) .
- Sonogashira coupling : Palladium-mediated cross-coupling with aryl halides to form biaryl derivatives. Key factors include ligand choice (e.g., PPh₃) and solvent (DMF or THF) .
Q. What strategies resolve enantiomers of this compound, and how does chirality impact biological activity?
- Chiral chromatography : Use Chiralpak® AD-H columns with hexane/isopropanol (90:10) to separate enantiomers. Monitor ee via polarimetry or circular dichroism (CD) .
- Enzyme-assisted resolution : Lipases or esterases selectively hydrolyze one enantiomer from a racemic mixture, achieving >95% ee .
- Biological impact : Enantiomers may exhibit divergent receptor binding; e.g., (R)-enantiomers could show higher affinity for CNS targets like serotonin receptors .
Q. How can researchers design stability studies for this compound under varying conditions?
- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24 hours. Analyze degradation via LC-MS and identify hydrolyzed products (e.g., cyclopentanone derivatives) .
- Thermal stability : Heat samples to 40–80°C for 48 hours under inert atmosphere. Track decomposition kinetics using Arrhenius plots .
Q. What analytical techniques quantify this compound in biological matrices during pharmacokinetic studies?
- LC-MS/MS : Employ a C18 column with gradient elution (acetonitrile/0.1% formic acid) and multiple reaction monitoring (MRM) for sensitive detection (LOQ ~1 ng/mL) .
- Microdialysis : Couple with HPLC to measure real-time brain penetration in rodent models, optimizing flow rates (1–2 µL/min) to avoid tissue damage .
Q. How can contradictory receptor binding data from different studies be reconciled?
- Assay standardization : Compare buffer composition (e.g., Tris vs. HEPES), temperature (25°C vs. 37°C), and receptor isoforms. Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff₎) under uniform conditions .
- Meta-analysis : Apply statistical tools (e.g., Cohen’s d) to evaluate effect sizes across studies, accounting for outliers due to impurity interference .
Q. What computational methods predict interactions between this compound and enzymatic targets?
- Molecular docking : Use AutoDock Vina to screen against cytochrome P450 isoforms (e.g., CYP3A4). Validate poses with MD simulations (GROMACS, 100 ns trajectories) .
- QSAR modeling : Develop regression models based on electronic descriptors (e.g., HOMO-LUMO gap) to predict inhibitory potency against monoamine oxidases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
